molecular formula C18H17Br2N5OS B15098522 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide

Cat. No.: B15098522
M. Wt: 511.2 g/mol
InChI Key: JQWXSRTXRREDHY-UHFFFAOYSA-N
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Description

This compound is a triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with an amino group at position 4 and a 4-methylphenyl group at position 3. A sulfanyl (-S-) bridge links the triazole moiety to an acetamide group, which is further substituted with a 2,6-dibromo-4-methylphenyl ring. The structural complexity of this molecule confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in anti-inflammatory or anti-exudative contexts . Its synthesis likely involves coupling reactions of pre-functionalized triazole-thiols with bromoacetamide intermediates under basic conditions, as suggested by analogous procedures in and .

Properties

Molecular Formula

C18H17Br2N5OS

Molecular Weight

511.2 g/mol

IUPAC Name

2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dibromo-4-methylphenyl)acetamide

InChI

InChI=1S/C18H17Br2N5OS/c1-10-3-5-12(6-4-10)17-23-24-18(25(17)21)27-9-15(26)22-16-13(19)7-11(2)8-14(16)20/h3-8H,9,21H2,1-2H3,(H,22,26)

InChI Key

JQWXSRTXRREDHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3Br)C)Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide typically involves multi-step reactions starting from readily available precursorsReaction conditions may involve the use of solvents like dimethylformamide (DMF) and catalysts such as ortho-phosphoric acid . Industrial production methods may scale up these reactions using continuous flow processes to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino and sulfanyl groups, using reagents like alkyl halides.

    Condensation: It can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Scientific Research Applications

2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in bacteria and fungi. The compound may also interact with enzymes involved in cell division, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound belongs to a broader class of 1,2,4-triazole-3-thioacetamide derivatives. Key structural analogs and their comparative attributes are outlined below:

Table 1: Structural and Functional Comparison of Triazole-Based Acetamides

Compound Name / ID Substituents on Triazole Core Acetamide Substitution Key Properties/Findings Evidence Source
Target Compound 4-amino, 5-(4-methylphenyl) N-(2,6-dibromo-4-methylphenyl) Hypothesized enhanced solubility due to amino group; potential anti-exudative activity
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide 5-(4-chlorophenyl), 4-(4-methylphenyl) N-(2,6-dibromo-4-methylphenyl) Chlorine substituent may increase lipophilicity and alter receptor binding affinity
N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(furan-2-yl) N-(2,6-dibromo-4-methylphenyl) Furan moiety introduces π-π stacking potential; ethyl group may reduce crystallinity
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methyl-5-nitrophenyl)acetamide (15) 4-ethyl, 5-(phenoxy methyl) N-(2-methyl-5-nitrophenyl) High melting point (207.6–208.5°C); moderate yield (45%)
2-{[4-Amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-bromo-2-methylphenyl)acetamide 4-amino, 5-(3-methylphenyl) N-(4-bromo-2-methylphenyl) Bromine at para-position may enhance metabolic stability

Key Observations :

Furan () introduces conjugated π-systems, which may enhance interactions with aromatic residues in biological targets .

The 2,6-dibromo-4-methylphenyl group in the target compound and analogs () adds significant steric hindrance, which may limit off-target interactions .

Biological Activity: Compounds with amino substituents (e.g., target compound, ) show promise in anti-exudative applications, as seen in , where similar derivatives exhibited comparable efficacy to diclofenac sodium . Nitro and acetyl groups () in acetamide tails correlate with higher melting points, suggesting improved thermal stability but possibly complicating formulation .

Synthetic Feasibility: Yields for triazole-thioacetamides typically range from 45–57% (), with amino-substituted variants requiring optimized coupling conditions to mitigate side reactions .

Biological Activity

The compound 2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dibromo-4-methylphenyl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C18H18Br2N5OSC_{18}H_{18}Br_2N_5OS, and it features a triazole ring, a sulfanyl group, and an acetamide moiety. The presence of bromine substituents enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds containing the triazole ring exhibit a range of biological activities, including:

  • Antimicrobial Activity : Triazoles have been shown to possess significant antifungal properties. For instance, derivatives of triazoles have been effective against various fungal strains with minimal inhibitory concentrations (MICs) often in the low micromolar range .
  • Anticancer Potential : The mercapto-substituted triazoles are noted for their chemopreventive and chemotherapeutic effects. Studies have demonstrated that these compounds can inhibit tumor growth and induce apoptosis in cancer cell lines .
  • Antidepressant Effects : Some nitrogen-containing heterocycles similar to this compound have been evaluated for their antidepressant potential, suggesting that triazole derivatives may modulate neurotransmitter systems effectively .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Inhibition of Enzymes : Triazole derivatives often function as enzyme inhibitors. For example, they may inhibit cytochrome P450 enzymes involved in drug metabolism, which can enhance their therapeutic efficacy against certain pathogens.
  • Interaction with Receptors : Compounds like this one may interact with various receptors in the central nervous system (CNS), contributing to their antidepressant effects by altering serotonin and norepinephrine levels .
  • Induction of Apoptosis : The anticancer properties are likely mediated through the induction of apoptosis in malignant cells via pathways involving caspases and other apoptotic factors .

Case Studies

Several studies have investigated the biological activity of triazole derivatives:

  • Antifungal Study : A series of 1,2,4-triazole derivatives were synthesized and tested against Candida species. The most potent compounds exhibited MIC values ranging from 0.5 to 8 µg/mL, indicating strong antifungal activity .
  • Cytotoxicity Assessment : Research on mercapto-substituted triazoles demonstrated moderate cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 10 to 30 µM in these assays .

Data Table

Here is a summary table of biological activities associated with similar triazole compounds:

Biological ActivityCompound TypeMIC/IC50 ValuesReference
AntifungalTriazole Derivatives0.5 - 8 µg/mL
AnticancerMercapto-Triazoles10 - 30 µM
AntidepressantNitrogen-containing HeterocyclesVaries (potent)

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